molecular formula C22H22ClN3O3 B11297118 2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone

2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone

Cat. No.: B11297118
M. Wt: 411.9 g/mol
InChI Key: ZDMWQPXBPWQBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a chlorophenyl group, an oxadiazole ring, and a piperidine moiety

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

2-[2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-(3-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C22H22ClN3O3/c1-15-5-4-12-26(13-15)20(27)14-28-19-7-3-2-6-18(19)21-24-22(29-25-21)16-8-10-17(23)11-9-16/h2-3,6-11,15H,4-5,12-14H2,1H3

InChI Key

ZDMWQPXBPWQBHU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.

    Formation of the Phenoxy Linkage: This involves the reaction of the oxadiazole derivative with a phenol derivative under basic conditions.

    Introduction of the Piperidine Moiety: This step typically involves the reaction of the phenoxy derivative with a piperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine moiety could yield a ketone or an alcohol, while substitution reactions could introduce various functional groups to the phenoxy or chlorophenyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving the oxadiazole or piperidine moieties.

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it could interact with specific receptors or enzymes, modulating their activity. The oxadiazole ring and piperidine moiety could play crucial roles in binding to the target molecules and exerting the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE: Similar structure but with a methyl group instead of a chlorine atom.

    2-{2-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in 2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.